

# Spectroscopic Profile of Cyclohexa-1,3-diene-1-carbonitrile: A Technical Guide

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Compound of Interest		
Compound Name:	Cyclohexa-1,3-diene-1-carbonitrile	
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This technical guide provides a comprehensive overview of the spectroscopic data for **cyclohexa-1,3-diene-1-carbonitrile**, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its constituent functional groups and structural analogs, alongside general experimental protocols for acquiring such data.

# **Chemical Structure and Properties**

IUPAC Name: **cyclohexa-1,3-diene-1-carbonitrile** Molecular Formula: C<sub>7</sub>H<sub>7</sub>N[1] Molecular Weight: 105.14 g/mol [1] CAS Number: 15145-06-9[1]

# **Spectroscopic Data Summary**

The following tables summarize the predicted spectroscopic data for **cyclohexa-1,3-diene-1-carbonitrile**. These predictions are derived from characteristic values for the cyclo-1,3-diene system and  $\alpha,\beta$ -unsaturated nitriles.

## Table 1: Predicted <sup>1</sup>H NMR Data (CDCl<sub>3</sub>, 400 MHz)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~6.8 - 7.2	Multiplet	1H	H2
~6.2 - 6.5	Multiplet	1H	Н3
~5.8 - 6.1	Multiplet	1H	H4
~2.2 - 2.5	Multiplet	2H	H5
~2.1 - 2.4	Multiplet	2H	H6

Note: The olefinic protons (H2, H3, H4) are expected to be in the downfield region due to the conjugated system. The allylic protons (H5, H6) will appear further upfield.

Table 2: Predicted <sup>13</sup>C NMR Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~140 - 150	C1
~130 - 140	C2
~125 - 135	C3
~120 - 130	C4
~20 - 30	C5
~20 - 30	C6
~118 - 122	CN

Note: The carbon of the nitrile group (CN) is expected in the characteristic region for nitriles. The sp² hybridized carbons of the diene will be significantly downfield.

# Table 3: Predicted Infrared (IR) Data



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100 - 3000	Medium	C-H stretch (sp²)
~2950 - 2800	Medium	C-H stretch (sp³)
~2220 - 2210	Strong	C≡N stretch (conjugated)
~1650 - 1600	Medium-Strong	C=C stretch (conjugated diene)

Note: The strong absorption around 2215 cm<sup>-1</sup> is a key indicator of the conjugated nitrile group.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
105	[M] <sup>+</sup> (Molecular Ion)
104	[M-H]+
79	[M-C <sub>2</sub> H <sub>2</sub> ] <sup>+</sup> (Retro-Diels-Alder)
78	[M-HCN]+

Note: The molecular ion peak is expected at m/z 105. Fragmentation patterns would likely involve the loss of small molecules such as H, HCN, and ethylene via a retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene derivatives.

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like **cyclohexa-1,3-diene-1-carbonitrile**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Instrument: A 400 MHz (or higher) NMR spectrometer.



#### • 1H NMR Acquisition:

- Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the clean salt plates.
  - Place the sample in the spectrometer and record the sample spectrum.
  - The instrument software will automatically subtract the background from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.



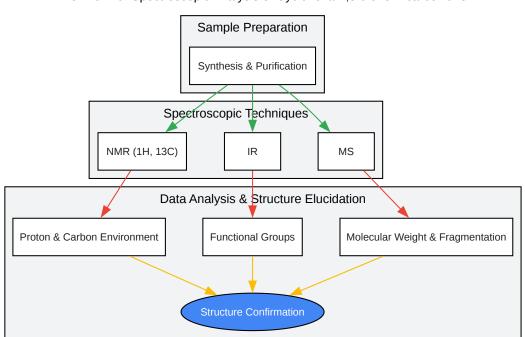
## **Mass Spectrometry (MS)**

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is common for volatile, thermally stable small molecules.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

# **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **cyclohexa-1,3-diene-1-carbonitrile**.





Workflow for Spectroscopic Analysis of Cyclohexa-1,3-diene-1-carbonitrile

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Caption: Logical workflow for the spectroscopic analysis of **cyclohexa-1,3-diene-1-carbonitrile**.

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### References



- 1. Cyclohexa-1,3-diene-1-carbonitrile | C7H7N | CID 13153847 PubChem [pubchem.ncbi.nlm.nih.gov]
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